molecular formula C16H15F2NO2 B5231767 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B5231767
M. Wt: 291.29 g/mol
InChI Key: QEITULDYPHDYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DFE and is used in the synthesis of new compounds for various purposes.

Mechanism of Action

DFE acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which can result in the repression of gene expression. By inhibiting HDAC, DFE can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
DFE has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. DFE has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

DFE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in a wide range of applications. However, there are also limitations to the use of DFE in lab experiments. It can be toxic in high concentrations and may require special handling and disposal procedures.

Future Directions

There are several future directions for the use of DFE in scientific research. One potential application is in the development of new cancer treatments. DFE has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further study. Another potential application is in the development of new neuroprotective agents. DFE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Additionally, DFE could be used in the development of new materials with unique properties. Overall, the potential applications of DFE in scientific research are vast and varied, making it a promising compound for further study.
Conclusion:
In conclusion, 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to be a useful compound for the synthesis of new compounds with potential applications in the fields of medicine, agriculture, and materials science. DFE has also been shown to have a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of cancer and neurological disorders. While there are limitations to the use of DFE in lab experiments, its potential applications in scientific research are vast and varied, making it a promising compound for further study.

Synthesis Methods

DFE can be synthesized using a simple and efficient method. The synthesis of DFE involves the reaction of 3,5-difluoroaniline with 4-methoxyphenethylamine in the presence of benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure DFE.

Scientific Research Applications

DFE has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful compound for the synthesis of new compounds with potential applications in the fields of medicine, agriculture, and materials science.

properties

IUPAC Name

3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-21-15-4-2-11(3-5-15)6-7-19-16(20)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEITULDYPHDYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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